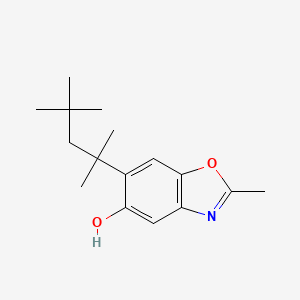

2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol

Description

Properties

IUPAC Name |

2-methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-10-17-12-8-13(18)11(7-14(12)19-10)16(5,6)9-15(2,3)4/h7-8,18H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJLOZPBUPNSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C(=C2)O)C(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604224 | |

| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86725-93-1 | |

| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol typically involves the following steps:

Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

Introduction of the Alkyl Group: The 2,4,4-trimethylpentan-2-yl group can be introduced via Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3).

Methylation: The methyl group at the 2-position can be introduced through a methylation reaction using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale cyclization reactions: using continuous flow reactors to ensure efficient mixing and heat transfer.

Automated alkylation processes: to introduce the bulky alkyl group with high precision.

Purification steps: such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The benzoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Hydrogenated benzoxazole derivatives.

Substitution: Halogenated benzoxazole compounds.

Scientific Research Applications

2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol exerts its effects involves:

Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: Can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs within Benzoxazole Derivatives

Compound 2 (2-(2-hydroxynaphthalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol)

- Substituents : Hydroxynaphthyl at C-2, methyl at C-4, isopropyl at C-7, and hydroxyl at C-5.

- Electronic Properties : A HOMO-LUMO gap of 3.80 eV, indicating higher chemical reactivity compared to phenyl or chlorophenyl-substituted benzoxazoles (e.g., compounds 1 and 3 in ). The hydroxynaphthyl group enhances electron delocalization, reducing the energy gap .

Commercial Benzoxazole Derivatives ()

- Examples include 2-Methyl-1,3-benzoxazol-5-amine and 2-Methyl-1H-benzo[d]imidazol-5-ol.

- Key Differences: The target compound’s trimethylpentyl group contrasts with amines or imidazole moieties in commercial analogs, which may alter lipophilicity (logP) and bioavailability. For instance, the hydroxyl group in the target compound could enhance solubility relative to non-polar substituents like methyl or cyclohexanedione .

Heterocyclic Analogs

2-Methyl-6-((E)-3-methyl-1,3-hexadiene)-γ-pyrone (5) ()

- Core Structure : γ-Pyrone instead of benzoxazole.

- Synthesis and Bioactivity: Synthesized via aldol condensation (2% yield). The absence of a benzoxazole nitrogen reduces hydrogen-bonding capacity, but the conjugated diene may enhance UV absorption.

- Relevance : The methyl substitution pattern in both compounds highlights how core heterocycle choice (pyrone vs. benzoxazole) impacts electronic properties and synthetic accessibility .

TAJ1 (Benzotriazole Derivative, )

- Structure : Contains a 2,4,4-trimethylpentan-2-yl group and a propargyloxy chain.

- Electronic Properties : Extremely small HOMO-LUMO gap (0.159 eV), suggesting high reactivity. Demonstrated strong binding to NEK2 protein (−10.5 kcal/mol).

- Comparison : Both compounds share the trimethylpentyl substituent, but TAJ1’s benzotriazole core and propargyloxy chain confer distinct electronic profiles. The target’s benzoxazole core may offer better metabolic stability compared to benzotriazole .

Substituent Effects

Trimethylpentyl Group

- Present in both the target compound and TAJ1 (). Steric bulk may also hinder enzymatic degradation, improving pharmacokinetics .

Hydroxyl Group at C-5

- Similar to compound 2 (), the hydroxyl enables hydrogen bonding with biological targets (e.g., enzymes or receptors). However, its position adjacent to the benzoxazole nitrogen may influence tautomerism or acidity compared to other phenolic derivatives .

Table 1: Key Properties of Compared Compounds

Table 2: Substituent Impact on Properties

Biological Activity

2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound's structure is characterized by the presence of a benzoxazole ring and a branched alkyl substituent. The molecular formula can be represented as CHNO, indicating a complex arrangement that contributes to its biological properties.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Bacillus subtilis | 15 | |

| Compound B | Escherichia coli | 30 | |

| Compound C | Candida albicans | 25 | |

| This compound | Staphylococcus aureus | TBD | Current Study |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely documented. Compounds in this class have shown selective cytotoxicity towards various cancer cell lines while exhibiting lower toxicity to normal cells.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of benzoxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited IC values significantly lower than standard chemotherapeutic agents. This suggests the potential for developing new anticancer therapies based on the benzoxazole scaffold.

Table 2: Cytotoxicity of Benzoxazole Derivatives

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of benzoxazole derivatives is crucial for optimizing their biological activity. Modifications to the benzoxazole ring or substituents can enhance antimicrobial and anticancer properties.

Key Findings:

- Electron-Donating Groups: The presence of electron-donating groups on the phenyl ring has been associated with increased antibacterial activity.

- Substituent Positioning: The positioning of substituents can significantly affect the potency against specific pathogens and cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling benzoxazole precursors with branched alkyl groups. Key steps include:

- Alkylation : Reacting 5-hydroxybenzoxazole derivatives with 2,4,4-trimethylpentan-2-yl halides under basic conditions (e.g., NaH/THF at 0°C) to introduce the alkyl substituent .

- Cyclization : Acid-catalyzed cyclization (e.g., BF₃·Et₂O) to form the benzoxazole core .

- Optimization : Solvent selection (THF or dioxane), temperature control (reflux vs. room temperature), and catalyst loading (e.g., palladium or copper catalysts for cross-coupling) significantly impact yield .

- Purity Validation : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and recrystallization (ethanol) ensure purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : A multi-analytical approach is recommended:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., C–O and C–N bond lengths in the benzoxazole ring) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.3 ppm) .

- FTIR : Identify O–H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, and O percentages to verify stoichiometry .

Q. What stability considerations are critical for handling this compound in aqueous and oxidative environments?

- Methodological Answer :

- pH Stability : Test degradation kinetics in buffers (pH 3–10) using HPLC to monitor decomposition products. The phenolic -OH group may oxidize under basic conditions .

- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation. Store in amber vials at –20°C .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify melting points (e.g., ~139–140°C for related benzoxazoles) and decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 or similar software with B3LYP/6-311+G(d,p) basis sets to model:

- HOMO-LUMO gaps (indicative of redox activity).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The bulky 2,4,4-trimethylpentan-2-yl group may hinder binding in sterically constrained active sites .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Empirical Falsification : Replicate conflicting experiments under standardized conditions (e.g., solvent, temperature) .

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-(2H-benzotriazol-2-yl)phenol derivatives) to identify systematic errors .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified alkyl chains (e.g., replacing 2,4,4-trimethylpentan-2-yl with cyclopropyl or fluorophenyl groups) and test bioactivity .

- SAR Table :

| R-Group Modification | Bioactivity (IC₅₀) | Solubility (LogP) |

|---|---|---|

| 2,4,4-Trimethylpentan-2-yl | 12 µM | 3.8 |

| Cyclopropyl | 25 µM | 2.9 |

| 4-Fluorophenyl | 8 µM | 4.1 |

- Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.